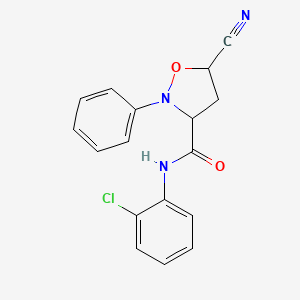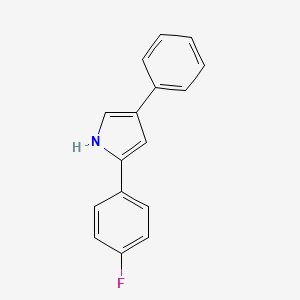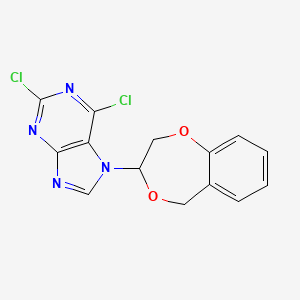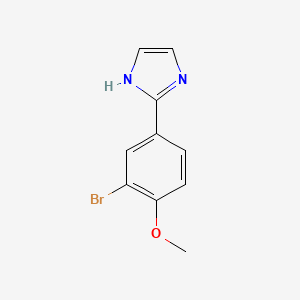
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the bromo and methoxy substituents on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-methoxyaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 3-bromo-4-methoxyaniline and glyoxal in the presence of ammonium acetate leads to the formation of the imidazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted imidazoles are formed.
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Dihydroimidazoles.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can affect signaling pathways, metabolic pathways, or gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine: Similar in structure but contains a nitro group instead of an imidazole ring.
3-Bromo-4-methoxyphenethylamine: Contains an ethylamine group instead of an imidazole ring.
Uniqueness
Structural Features: The presence of both bromo and methoxy groups on the phenyl ring, along with the imidazole ring, makes 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole unique.
Chemical Properties: The combination of these functional groups imparts distinct reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
326809-10-3 |
|---|---|
Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-3-2-7(6-8(9)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
BBEORLCGVHUWKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


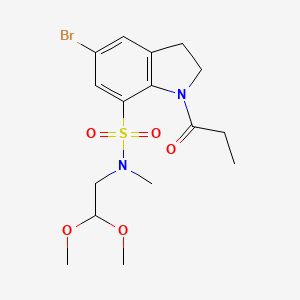
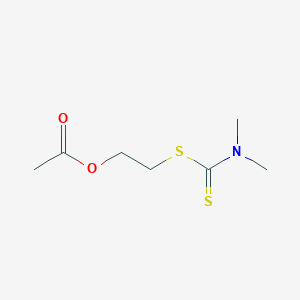
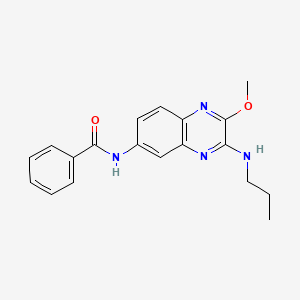
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)
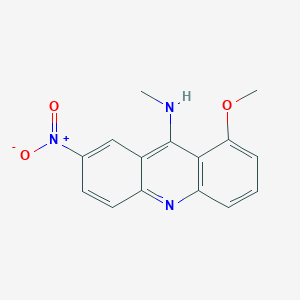
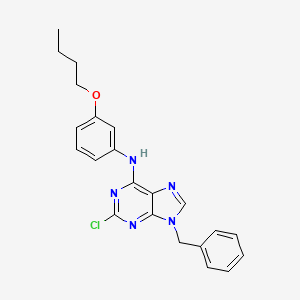

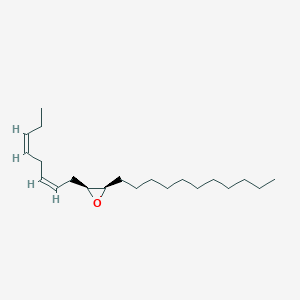
![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
